7-[(tert-Butoxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Catalog No.
S13743781
CAS No.
M.F
C16H25N3O4
M. Wt
323.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[(tert-Butoxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H...

Product Name

7-[(tert-Butoxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

IUPAC Name

2-tert-butyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

InChI

InChI=1S/C16H25N3O4/c1-15(2,3)12-11(13(20)21)19-8-7-18(9-10(19)17-12)14(22)23-16(4,5)6/h7-9H2,1-6H3,(H,20,21)

InChI Key

VVEPNYKGQYRJFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O

7-[(tert-Butoxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound characterized by its unique heterocyclic structure. This compound integrates an imidazo[1,2-a]pyrazine core with tert-butyl and tert-butoxycarbonyl groups, which contribute to its chemical properties and potential biological activities. The molecular formula is C16H25N3O4C_{16}H_{25}N_{3}O_{4} and it has a molecular weight of 323.39 g/mol . Its structure is significant for its applications in medicinal chemistry and material science.

  • Oxidation: This process can introduce additional functional groups into the molecule.
  • Reduction: It modifies the oxidation state of specific atoms within the compound.
  • Substitution Reactions: Involving reagents like alkyl halides and acyl chlorides to introduce new substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical choices for reduction processes.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]Pyrazine Core: Achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Tert-Butyl Group: This is often accomplished via alkylation reactions using tert-butyl halides under basic conditions.
  • Addition of the Tert-Butoxycarbonyl Group: Typically performed through carbamate formation reactions using tert-butyl chloroformate.

These methods highlight the complexity involved in synthesizing this compound while emphasizing the importance of careful reaction conditions.

7-[(tert-Butoxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceutical agents.
  • Material Science: In the synthesis of novel materials with specific properties due to its unique chemical structure.

Interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. Preliminary studies suggest that it may modulate specific enzyme activities or receptor interactions, although comprehensive research is necessary to confirm these findings and elucidate detailed mechanisms.

Several compounds share structural similarities with 7-[(tert-Butoxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-(tert-Butoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid885281-30-10.87
7-(tert-Butoxycarbonyl)-5,6-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid1160248-16-70.93
2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acidN/AN/A
7-(tert-butoxycarbonyl)-imidazo[1,2-a]pyrazineN/AN/A

These compounds illustrate variations in functional groups or structural modifications that may influence their chemical reactivity or biological activity. The uniqueness of 7-[(tert-Butoxy)carbonyl]-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid lies in its specific combination of substituents and heterocyclic framework that may confer distinct properties compared to its analogs.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

323.18450629 g/mol

Monoisotopic Mass

323.18450629 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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